

Spectroscopic Profile of Violanone: A Technical Guide

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Compound of Interest

Compound Name: Violanone

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Introduction

Violanone, a naturally occurring isoflavanone, has garnered interest within the scientific community for its potential biological activities. As with any compound of pharmaceutical interest, a thorough structural and physicochemical characterization is paramount. This technical guide provides an in-depth overview of the spectroscopic properties of **Violanone**, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Chemical Structure and Properties

- Systematic Name: 7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)chroman-4-one
- Molecular Formula: $C_{17}H_{16}O_6$ [\[1\]](#)
- Molecular Weight: 316.30 g/mol [\[1\]](#)

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Violanone**, presented in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for (3R)-**Violanone**, isolated from *Dalbergia oliveri*, are presented below.

Table 1: ^1H NMR Spectroscopic Data for (3R)-**Violanone** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.82	d	8.5	H-5
6.53	dd	8.5, 2.5	H-6
6.42	d	2.5	H-8
4.60	dd	11.0, 6.0	H-2a
4.53	t	11.0	H-2b
4.28	t	6.0	H-3
6.94	d	8.5	H-5'
6.51	d	8.5	H-6'
3.92	s	2'-OCH ₃	
3.88	s	4'-OCH ₃	

Table 2: ^{13}C NMR Spectroscopic Data for (3R)-**Violanone** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
191.2	C-4
164.8	C-7
163.0	C-8a
159.2	C-2'
158.8	C-4'
129.8	C-5
115.8	C-4a
114.7	C-3'
110.8	C-6
104.5	C-8
100.2	C-1'
94.8	C-6'
71.8	C-2
60.8	4'-OCH ₃
55.6	2'-OCH ₃
48.5	C-3

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **Violanone**

Technique	Ionization Mode	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
LC-MS	ESI	315	285, 256, 153, 135 ^[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. While specific experimental data for **Violanone** is not readily available in the searched literature, the expected characteristic absorption bands for an isoflavanone are listed below.

Table 4: Expected Infrared Absorption Bands for **Violanone**

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H (phenolic)
~3050	C-H (aromatic)
~2950	C-H (aliphatic)
~1680	C=O (ketone)
~1600, ~1500, ~1450	C=C (aromatic)
~1270, ~1030	C-O (ether and phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Specific absorption maxima for **Violanone** were not found in the searched literature; however, isoflavanones typically exhibit two main absorption bands.

Table 5: Expected UV-Vis Absorption Maxima for **Violanone**

Band	Wavelength Range (nm)	Associated Transition
Band I	300 - 330	$\pi \rightarrow \pi^*$ (B-ring)
Band II	275 - 295	$\pi \rightarrow \pi^*$ (A-ring)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, based on standard practices for the analysis of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Violanone** in 0.5 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer for the CDCl_3 sample.
- Acquire the spectrum using a standard pulse sequence.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a sufficient number of scans for good signal-to-noise.
- Process the data similarly to the ^1H spectrum.
- Reference the chemical shifts to the solvent peak of CDCl_3 (δ 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

- Prepare a dilute solution of **Violanone** in a suitable solvent (e.g., methanol).
- Infuse the sample directly into the ESI source or inject it onto an appropriate LC column for separation prior to MS analysis.
- Acquire data in negative ion mode to observe the $[\text{M-H}]^-$ ion.
- Set the mass range to scan from m/z 50 to 500.
- Perform tandem MS (MS/MS) on the $[\text{M-H}]^-$ precursor ion to obtain fragmentation data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Violanone**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dry **Violanone** with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
- Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as percent transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima corresponding to electronic transitions.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

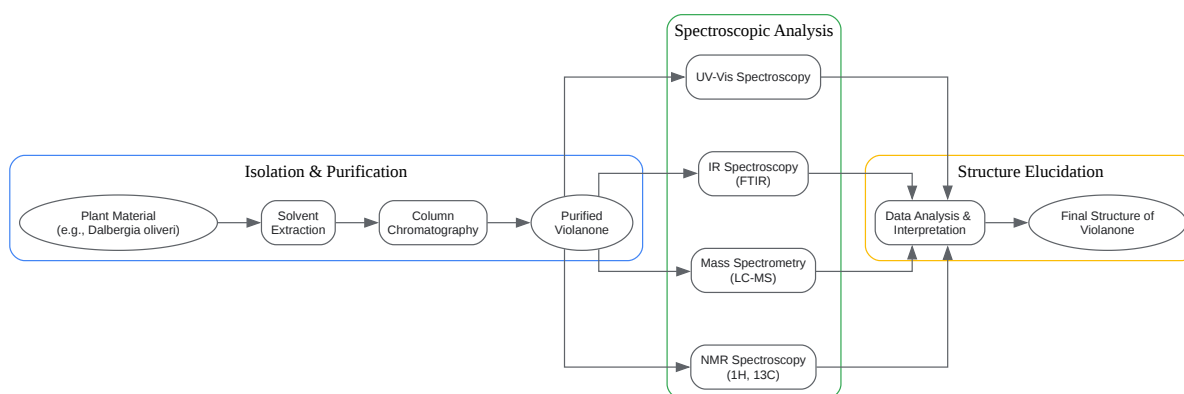
- Prepare a stock solution of **Violanone** in a UV-grade solvent such as methanol or ethanol.
- Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

Data Acquisition:

- Use the pure solvent as a reference in the reference cuvette.
- Record the spectrum of the sample solution from 200 to 600 nm.
- Identify the wavelengths of maximum absorbance (λ_{max}).

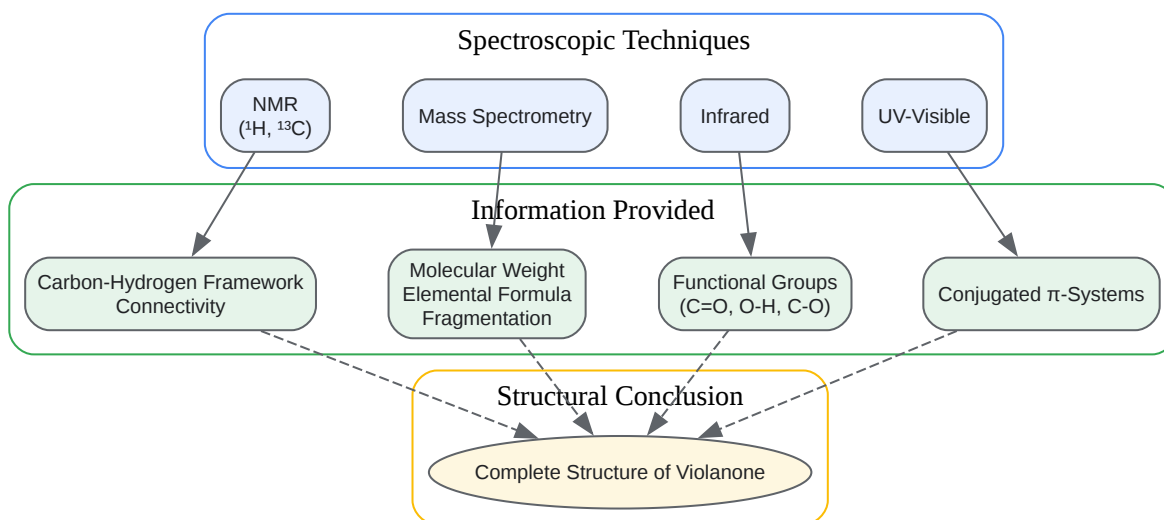
Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic characterization of **Violanone** and the logical relationship of the techniques in structure elucidation.



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Caption: Experimental workflow for the isolation and spectroscopic characterization of **Violanone**.



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Caption: Logical relationship of spectroscopic techniques in the structural elucidation of Violanone.

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References

- 1. Violanone | C₁₇H₁₆O₆ | CID 24772948 - PubChem [pubchem.ncbi.nlm.nih.gov]
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